rac Tenofovir-d6

描述

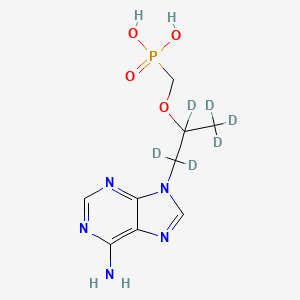

rac Tenofovir-d6: is a deuterated form of Tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is used primarily as an internal standard for the quantification of Tenofovir in various analytical applications. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques. The molecular formula of this compound is C9H8D6N5O4P, and it has a molecular weight of 293.25 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Tenofovir-d6 involves the incorporation of deuterium atoms into the Tenofovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully monitored to ensure consistency and quality .

化学反应分析

Types of Reactions: rac Tenofovir-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogens or other reactive groups under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can lead to the formation of reduced analogs .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₉H₈D₆N₅O₄P

- CAS Number : 1020719-94-1

- Molecular Weight : 253.24 g/mol

Rac Tenofovir-d6 retains the biological activity of its non-deuterated counterpart while providing distinct advantages in research settings due to its stable isotope labeling.

Pharmacokinetic Studies

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes drugs. This compound is particularly valuable for:

- Metabolism Tracking : The presence of deuterium allows researchers to trace the movement of the drug within biological systems using mass spectrometry. This tracking can reveal insights into the drug's metabolism and help identify metabolites that could influence efficacy and safety profiles.

- Comparative Studies : By comparing the pharmacokinetic profiles of this compound and non-deuterated Tenofovir, researchers can better understand how different formulations affect drug metabolism. This is crucial for assessing potential interactions with other medications .

Case Studies

Several studies have utilized this compound to elucidate its pharmacological effects:

- HIV Replication Inhibition :

- Drug Interaction Studies :

- Longitudinal Pharmacokinetic Analysis :

Comparative Analysis with Other Antivirals

This compound shares structural similarities with several other nucleotide analogs used in antiviral therapy. Below is a comparison table highlighting key features:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tenofovir | High | Nucleotide reverse transcriptase inhibitor | Non-deuterated form |

| Adefovir | Moderate | Nucleotide reverse transcriptase inhibitor | Lacks deuteration; lower potency |

| Emtricitabine | Moderate | Nucleotide reverse transcriptase inhibitor | Different chemical backbone |

| Lamivudine | Moderate | Nucleotide reverse transcriptase inhibitor | Distinctive sugar moiety |

The unique stable isotope labeling of this compound provides enhanced tracking capabilities in pharmacological studies compared to its non-deuterated counterparts.

作用机制

The mechanism of action of rac Tenofovir-d6 is similar to that of Tenofovir. Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate. It inhibits the activity of viral reverse transcriptase by terminating the DNA chain during replication. This inhibition prevents the virus from replicating and spreading within the host. The molecular targets include HIV reverse transcriptase and hepatitis B virus polymerase .

相似化合物的比较

Tenofovir: The non-deuterated form of rac Tenofovir-d6, used as an antiviral agent.

Tenofovir disoproxil fumarate: A prodrug of Tenofovir, used to enhance oral bioavailability.

Tenofovir alafenamide: Another prodrug of Tenofovir, designed to improve renal safety and efficacy.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry. This property sets it apart from other similar compounds .

生物活性

Rac Tenofovir-d6 is a stable isotope-labeled form of Tenofovir, a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and chronic Hepatitis B. Understanding the biological activity of this compound is essential for assessing its pharmacokinetics, efficacy, and safety profile in clinical applications. This article synthesizes research findings, pharmacological data, and case studies to provide a comprehensive overview of this compound's biological activity.

Pharmacological Profile

Mechanism of Action

This compound functions as a prodrug that is converted intracellularly to its active form, tenofovir diphosphate. This active metabolite inhibits viral replication by competing with deoxyadenosine 5′-triphosphate during DNA synthesis, thereby preventing the transcription of HIV and HBV .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:

Case Studies and Clinical Findings

Efficacy in HIV Treatment

In clinical trials, this compound has shown significant antiviral activity. A study demonstrated that patients receiving Tenofovir disoproxil fumarate (TDF) had higher rates of viral suppression compared to those on other regimens. For example, at week 48, 88.4% of participants on TDF achieved viral suppression compared to lower rates in non-TDF groups .

Safety Profile

The safety profile of this compound is characterized by fewer adverse effects compared to its predecessor TDF. Notably, studies indicate that TAF (the prodrug of tenofovir) results in less renal toxicity and bone mineral density loss than TDF . In a cohort study involving chronic HBV patients treated with TAF, only 4% experienced serious adverse events related to treatment .

Research Findings

Recent research highlights the importance of genetic factors influencing the pharmacokinetics of Tenofovir. Variations in genes encoding drug transporters can significantly affect drug metabolism and efficacy. For instance:

- The ABCB1 gene polymorphism was associated with altered clearance rates of tenofovir.

- Patients with specific genotypes exhibited higher plasma concentrations and longer half-lives of the drug, impacting therapeutic outcomes .

Comparative Analysis with Other Forms

To illustrate the differences between this compound and other forms like TDF and TAF, the following table summarizes key attributes:

| Attribute | This compound | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

|---|---|---|---|

| Oral Bioavailability | Low | Moderate | High |

| Intracellular Activation | Yes | Yes | Yes |

| Renal Toxicity | Lower | Higher | Lower |

| Dosing Frequency | Daily | Daily | Once Daily |

常见问题

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for rac-Tenofovir-d6 to ensure reproducibility in antiviral research?

Methodological approaches include:

- Factorial design to optimize reaction variables (e.g., temperature, catalysts, deuterium incorporation efficiency) while minimizing side products .

- Validation of isotopic purity via NMR spectroscopy and mass spectrometry to confirm deuterium placement and racemic composition .

- Documentation of batch-to-batch variability using statistical tools (e.g., ANOVA) to ensure consistency in downstream pharmacological assays .

Q. How can researchers validate the stability of rac-Tenofovir-d6 under varying experimental conditions?

Stability studies should:

- Employ accelerated degradation protocols (e.g., exposure to light, humidity, or acidic/alkaline environments) to simulate long-term storage .

- Use high-performance liquid chromatography (HPLC) paired with deuterium-tracking mass spectrometry to quantify degradation products and isotopic integrity .

- Cross-reference findings with existing stability data for non-deuterated Tenofovir to identify deuterium-specific degradation pathways .

Q. What analytical techniques are most effective for distinguishing rac-Tenofovir-d6 from its non-deuterated counterpart in pharmacokinetic studies?

- Isotope ratio mass spectrometry (IRMS) for precise measurement of deuterium enrichment .

- Pharmacokinetic modeling to account for deuterium-induced metabolic differences, such as altered cytochrome P450 interactions .

- Validation of sensitivity thresholds using spiked biological matrices (e.g., plasma, tissue homogenates) to ensure detection limits meet regulatory standards .

Advanced Research Questions

Q. How do deuterium isotope effects in rac-Tenofovir-d6 influence its intracellular activation and antiviral efficacy compared to Tenofovir?

Advanced methodologies include:

- Comparative metabolic flux analysis in primary human hepatocytes to track deuterium’s impact on phosphorylation rates and prodrug activation .

- Molecular dynamics simulations to model deuterium’s steric effects on binding affinity to viral polymerases .

- Integration of kinetic isotope effect (KIE) data to refine dose-response models for deuterated analogs .

Q. What experimental designs are optimal for resolving contradictions in rac-Tenofovir-d6’s cytotoxicity profiles across different cell lines?

- Dose-response meta-analysis to harmonize disparate datasets, with stratification by cell type (e.g., renal vs. hepatic) and experimental conditions (e.g., exposure duration) .

- Mechanistic toxicology assays (e.g., mitochondrial respiration assays, ROS detection) to isolate deuterium-specific toxicity pathways .

- Use of Bayesian statistical models to quantify uncertainty and identify confounding variables (e.g., cell culture media composition) .

Q. How can researchers leverage rac-Tenofovir-d6 to study drug-drug interactions in complex antiretroviral regimens?

- Competitive inhibition assays using human transporter proteins (e.g., OAT1, MRP4) to assess deuterium’s impact on drug efflux .

- Physiologically based pharmacokinetic (PBPK) modeling to predict interaction risks with protease inhibitors or NNRTIs .

- Validation through clinical microdosing trials with deuterated tracers to quantify real-world interaction dynamics .

Q. Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the investigation of rac-Tenofovir-d6’s antiviral resistance mechanisms?

- Linkage to pre-exposure prophylaxis (PrEP) failure models , focusing on viral mutagenesis rates under deuterated drug pressure .

- Application of evolutionary dynamics theory to predict resistance emergence in HIV/HBV quasispecies .

- Integration of cryo-EM structural data of drug-bound viral polymerases to map resistance-conferring mutations .

Q. How should researchers address ethical and reproducibility challenges in rac-Tenofovir-d6 studies?

- Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing isotopic synthesis protocols and raw pharmacokinetic datasets .

- Pre-registration of experimental designs (e.g., on Open Science Framework) to mitigate publication bias .

- Collaboration with regulatory agencies to align deuterated drug testing with ICH Q3A/B guidelines for impurities and stability .

Q. Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing rac-Tenofovir-d6’s dose-dependent antiviral activity?

- Non-linear regression models (e.g., Hill equation) to quantify EC50/IC50 shifts attributable to deuterium .

- Bootstrap resampling to assess confidence intervals in small-sample in vitro studies .

- Open-source tools like R/Bioconductor for reproducible analysis of high-throughput screening data .

Q. How can researchers ensure their rac-Tenofovir-d6 findings contribute to broader antiviral drug development?

属性

IUPAC Name |

[1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-CUYPRXAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662200 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-94-1 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。